

# Physical and chemical properties of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

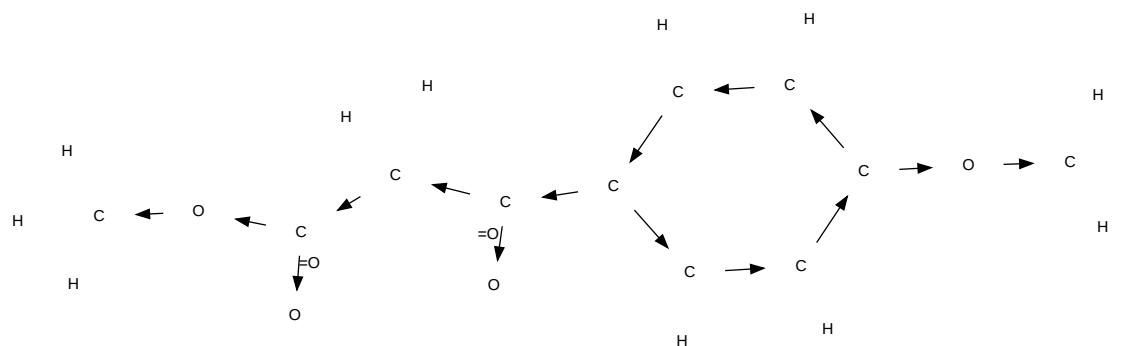
Cat. No.: B1586090

[Get Quote](#)

## An In-depth Technical Guide to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

### Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design and utilization of versatile molecular scaffolds are paramount. **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**, a distinguished member of the  $\beta$ -keto ester family, represents a cornerstone building block for the construction of complex molecular architectures. Its unique arrangement of functional groups—a ketone, an ester, and an activated methylene group—all influenced by the electronic properties of a methoxy-substituted aromatic ring, endows it with a rich and predictable reactivity profile.


This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its synthesis, reactivity, and safe handling. The ensuing discussion aims to not only present the core scientific data but also to illuminate the causality behind its chemical behavior, thereby empowering researchers to harness its full synthetic potential.

## Part 1: Core Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** is systematically identified by the following descriptors:

- IUPAC Name: **methyl 3-(3-methoxyphenyl)-3-oxopropanoate**[[1](#)]
- CAS Number: 779-81-7[[1](#)]
- Molecular Formula: C<sub>11</sub>H<sub>12</sub>O<sub>4</sub>[[1](#)]
- Molecular Weight: 208.21 g/mol [[1](#)]
- Synonyms: Methyl 3-methoxybenzoylacetate, 3-(3-methoxyphenyl)-3-oxopropionic acid methyl ester[[1](#)]

The structural arrangement of these atoms is depicted below in both two-dimensional and three-dimensional representations.



[Click to download full resolution via product page](#)

A 2D representation of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

## Part 2: Physicochemical and Spectroscopic Profile

The physical and spectroscopic data of a compound are critical for its identification, purification, and the prediction of its behavior in various chemical environments.

### Physicochemical Properties

The macroscopic properties of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** are summarized in the table below. These computed properties provide valuable estimates for experimental design.

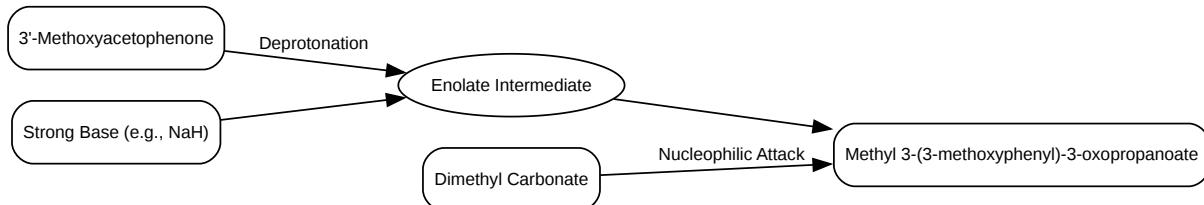
| Property                       | Value               | Source     |
|--------------------------------|---------------------|------------|
| Molecular Weight               | 208.21 g/mol        | PubChem[1] |
| Exact Mass                     | 208.07355886 Da     | PubChem[1] |
| XLogP3                         | 1.9                 | PubChem[1] |
| Topological Polar Surface Area | 52.6 Å <sup>2</sup> | PubChem[1] |
| Hydrogen Bond Donor Count      | 0                   | PubChem    |
| Hydrogen Bond Acceptor Count   | 4                   | PubChem    |
| Rotatable Bond Count           | 5                   | PubChem    |

### Spectroscopic Analysis

Spectroscopic techniques provide a window into the molecular structure, confirming the presence of key functional groups and the overall atomic connectivity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the methoxy-substituted ring would appear in the range of  $\delta$  6.8-7.8 ppm, with splitting patterns dictated by their ortho,

meta, and para relationships. The singlet for the methoxy group ( $\text{OCH}_3$ ) protons would be observed around  $\delta$  3.8 ppm. The active methylene protons ( $\text{C}(\text{O})\text{CH}_2\text{C}(\text{O})$ ) are diastereotopic and would likely appear as a singlet around  $\delta$  4.0 ppm. The methyl ester ( $\text{COOCH}_3$ ) protons would also present as a singlet, typically around  $\delta$  3.7 ppm.


- $^{13}\text{C}$  NMR: The carbon NMR spectrum would corroborate the structure with signals for the two carbonyl carbons (ketone and ester) appearing downfield in the range of  $\delta$  165-200 ppm. The aromatic carbons would resonate between  $\delta$  110-160 ppm, with the carbon attached to the methoxy group appearing more upfield. The methoxy carbon and the methyl ester carbon would be found around  $\delta$  50-60 ppm, and the central methylene carbon would appear around  $\delta$  45 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Two strong absorption bands are expected in the carbonyl region ( $1650$ - $1750\text{ cm}^{-1}$ ), corresponding to the  $\text{C}=\text{O}$  stretching vibrations of the ketone and the ester. The ketone carbonyl stretch typically appears at a lower wavenumber (around  $1685\text{ cm}^{-1}$ ) due to conjugation with the aromatic ring, while the ester carbonyl stretch is expected around  $1740\text{ cm}^{-1}$ . C-O stretching bands for the ester and the ether linkage will be visible in the fingerprint region ( $1000$ - $1300\text{ cm}^{-1}$ ), and C-H stretching from the aromatic and aliphatic portions will be observed around  $2850$ - $3100\text{ cm}^{-1}$ .
- Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**, the molecular ion peak ( $\text{M}^+$ ) would be observed at  $\text{m/z} = 208$ . Key fragmentation patterns would likely involve the loss of the methoxy group ( $\bullet\text{OCH}_3$ ) or the methyl ester group ( $\bullet\text{COOCH}_3$ ), leading to characteristic fragment ions.

## Part 3: Synthesis and Chemical Reactivity

### Synthesis via Claisen Condensation

A standard and efficient method for the synthesis of  $\beta$ -keto esters like **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone. In a typical procedure, 3'-methoxyacetophenone is treated with a methyl carbonate source, such as dimethyl carbonate, in the presence of a strong base like sodium hydride ( $\text{NaH}$ ) or sodium methoxide ( $\text{NaOMe}$ ).

The base deprotonates the  $\alpha$ -carbon of the 3'-methoxyacetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. Subsequent loss of a methoxide leaving group yields the target  $\beta$ -keto ester.



[Click to download full resolution via product page](#)

General workflow for the Claisen condensation synthesis.

## Core Principles of Reactivity

The chemical behavior of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** is dominated by the interplay of its functional groups. The defining feature of  $\beta$ -keto esters is the high acidity of the protons on the  $\alpha$ -carbon situated between the two carbonyl groups.<sup>[2]</sup> This acidity is a direct consequence of the ability of both adjacent carbonyls to stabilize the resulting carbanion (enolate) through resonance.

This facile enolate formation is the cornerstone of the compound's utility in synthesis, making it an excellent nucleophile for a variety of carbon-carbon bond-forming reactions.<sup>[3]</sup>

- **Alkylation:** The enolate readily reacts with alkyl halides in classic acetoacetic ester-type syntheses to introduce alkyl chains at the  $\alpha$ -position.
- **Acylation:** The enolate can be acylated using acid chlorides or anhydrides, further extending the molecular framework.
- **Aldol and Knoevenagel Condensations:** The active methylene group can participate in condensations with aldehydes and ketones.

- Decarboxylation: A key synthetic manipulation involves the hydrolysis of the ester group followed by heating, which leads to decarboxylation and the formation of a substituted 3-methoxyacetophenone derivative. This "decarboxylative ketogenesis" is a powerful tool for ketone synthesis.

The presence of the 3-methoxy group on the phenyl ring acts as an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions relative to the methoxy group.

## Part 4: Significance in Research and Drug Development

$\beta$ -Keto esters are prevalent intermediates in the pharmaceutical industry due to their synthetic versatility.<sup>[4][5]</sup> They serve as precursors to a wide array of heterocyclic systems, such as pyrimidines, pyrazoles, and coumarins, which are common motifs in biologically active molecules.

The structural motif present in **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** can be found in the backbones of compounds designed to target various biological pathways. Its ability to undergo a wide range of chemical transformations allows for the systematic modification of its structure, a process central to structure-activity relationship (SAR) studies in drug discovery. For instance, recent research has explored the design of  $\beta$ -keto esters as potential antibacterial agents by mimicking the structure of bacterial quorum sensing molecules.<sup>[4][5]</sup>

## Part 5: Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** are essential to ensure safety.

## GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:<sup>[1]</sup>

- H315: Causes skin irritation (Warning, Skin corrosion/irritation)<sup>[1]</sup>

- H319: Causes serious eye irritation (Warning, Serious eye damage/eye irritation)[[1](#)]
- H335: May cause respiratory irritation (Warning, Specific target organ toxicity, single exposure; Respiratory tract irritation)[[1](#)]

The corresponding signal word is Warning.[[1](#)]

## Recommended Handling and Storage

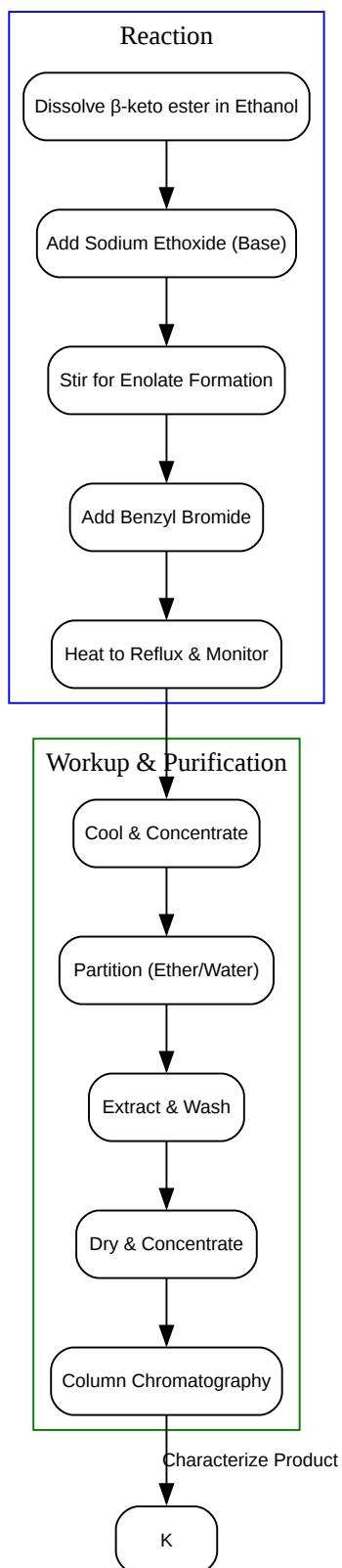
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, safety glasses or goggles, and nitrile gloves are mandatory.
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.
- Handling Precautions: Avoid contact with skin and eyes. Do not breathe dust or vapor. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

## Part 6: Exemplary Experimental Protocol: $\alpha$ -Alkylation

To illustrate the synthetic utility of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**, a representative protocol for  $\alpha$ -alkylation is provided below. This procedure is a foundational carbon-carbon bond-forming reaction.

Objective: To synthesize Methyl 2-benzyl-3-(3-methoxyphenyl)-3-oxopropanoate.

Materials:


- **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**
- Anhydrous Ethanol
- Sodium Ethoxide

- Benzyl Bromide
- Diethyl Ether
- 1 M Hydrochloric Acid
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate

Procedure:

- Reaction Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- Base Addition: Dissolve **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** (1.0 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature.
- Enolate Formation: Stir the mixture for 30-60 minutes to ensure complete formation of the sodium enolate.
- Alkylation: Add benzyl bromide (1.05 eq) dropwise to the reaction mixture.
- Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
- Extraction: Separate the layers and extract the aqueous phase with diethyl ether.
- Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | C11H12O4 | CID 2759698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of  $\beta$ -Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1586090#physical-and-chemical-properties-of-methyl-3-\(3-methoxyphenyl\)-3-oxopropanoate](https://www.benchchem.com/product/b1586090#physical-and-chemical-properties-of-methyl-3-(3-methoxyphenyl)-3-oxopropanoate)]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)